1-(5-Isobutylisoxazol-3-yl)ethanone
Description
1-(5-Isobutylisoxazol-3-yl)ethanone is an isoxazole-derived ketone featuring a methyl ketone group at the 3-position of the isoxazole ring and an isobutyl substituent at the 5-position. The molecular formula is C₉H₁₃NO₂, with a molecular weight of 167.21 g/mol (calculated based on substituent addition to the parent compound, 1-(isoxazol-3-yl)ethanone, MW 111.1 g/mol ).
Synthesis: The compound can be synthesized via Grignard reactions, analogous to methods described for structurally similar derivatives. For instance, ethyl 5-substituted-isoxazole-3-carboxylate intermediates may react with methylmagnesium halides (CH₃MgX) to yield the corresponding ethanone . This approach aligns with patented procedures for 1-[5-(3-chlorophenyl)-isoxazol-3-yl]-ethanone, where CH₃MgX replaces the ester group with a methyl ketone .
Properties
CAS No. |
110578-31-9 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.2 g/mol |
IUPAC Name |
1-[5-(2-methylpropyl)-1,2-oxazol-3-yl]ethanone |
InChI |
InChI=1S/C9H13NO2/c1-6(2)4-8-5-9(7(3)11)10-12-8/h5-6H,4H2,1-3H3 |
InChI Key |
JQQQIHLGOQAZKT-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC(=NO1)C(=O)C |
Canonical SMILES |
CC(C)CC1=CC(=NO1)C(=O)C |
Synonyms |
Ethanone, 1-[5-(2-methylpropyl)-3-isoxazolyl]- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Physicochemical and Functional Insights
- Molecular Weight and Solubility: Smaller derivatives like 1-(isoxazol-3-yl)ethanone (MW 111.1) exhibit higher solubility in organic solvents, while bulkier substituents (e.g., naphthyl, isobutyl) reduce solubility .
- Biological Relevance: The 3-chlorophenyl analogue’s polarity may favor interactions with hydrophilic enzyme pockets, whereas the isobutyl group could enhance binding to hydrophobic protein domains . Brominated derivatives (e.g., 1-(2-naphthyl)-2-bromoethanone) are often intermediates for further functionalization, such as nucleophilic substitution in drug design .
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